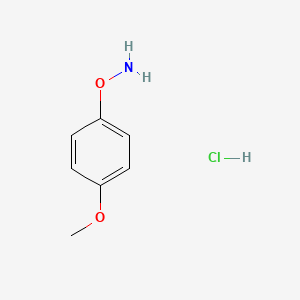![molecular formula C17H23NO4 B13702057 2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a Boc-protected azetidine ring attached to a phenylpropanoic acid moiety. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a Boc group. The phenylpropanoic acid moiety is introduced through a series of reactions, including alkylation and esterification. The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring can yield quinones, while reduction of the carboxylic acid group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid involves its interaction with specific molecular targets. The Boc-protected azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylpropanoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(1-Boc-3-azetidinyl)phenyl]acetic Acid
- 2-[4-(1-Boc-3-azetidinyl)phenyl]butanoic Acid
- 2-[4-(1-Boc-3-azetidinyl)phenyl]pentanoic Acid
Uniqueness
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid is unique due to its specific structure, which combines the Boc-protected azetidine ring with a phenylpropanoic acid moiety. This unique combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-11(15(19)20)12-5-7-13(8-6-12)14-9-18(10-14)16(21)22-17(2,3)4/h5-8,11,14H,9-10H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
OTNGNAICLSXGHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
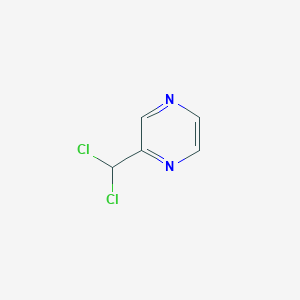
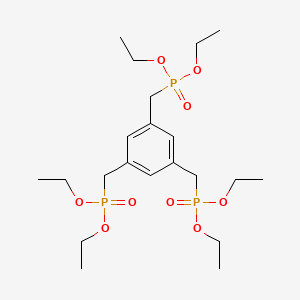
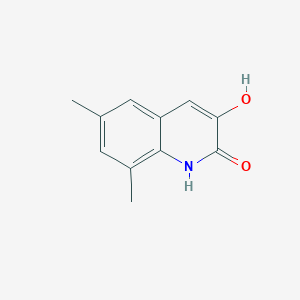
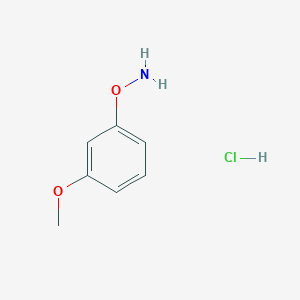
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
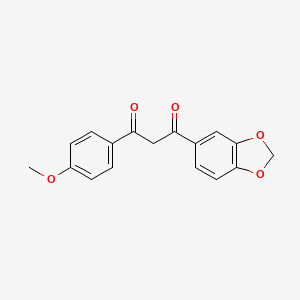

![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
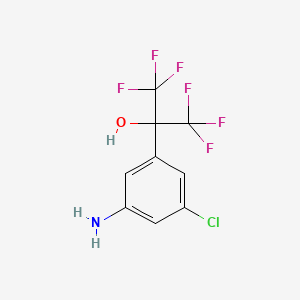
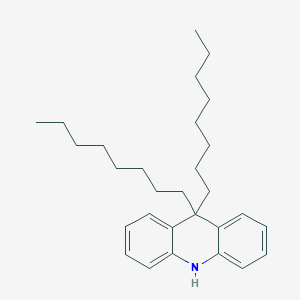

![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
